molecular formula C25H25N3O4S B2752967 4-methoxy-2,5-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-49-0

4-methoxy-2,5-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2752967
CAS No.: 898456-49-0
M. Wt: 463.55
InChI Key: QSNNFVBEGKOCLW-UHFFFAOYSA-N
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Description

4-methoxy-2,5-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-15-12-19(28-18(4)26-22-9-7-6-8-20(22)25(28)29)10-11-21(15)27-33(30,31)24-14-16(2)23(32-5)13-17(24)3/h6-14,27H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNNFVBEGKOCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-2,5-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide group and a quinazolinone moiety, which are known to contribute to various biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O4SC_{24}H_{23}N_{3}O_{4}S. It consists of a sulfonamide functional group, which is often associated with antibacterial activity, and a quinazolinone structure that has been linked to anticancer effects.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H23N3O4S
Molecular Weight433.52 g/mol
Chemical StructureChemical Structure

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The sulfonamide group may inhibit enzyme activity by mimicking natural substrates, leading to competitive inhibition. The quinazolinone moiety can bind to DNA or proteins, altering their function and contributing to therapeutic effects. The methoxy group enhances solubility and bioavailability, facilitating interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit growth in various cancer cell lines:

  • In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, one study found an IC50 value of 0.096 μM against the epidermal growth factor receptor (EGFR), indicating potent anticancer activity .

Anti-inflammatory Activity

Compounds containing the quinazoline moiety have also been reported for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties. Compounds similar to this one have been evaluated for their effectiveness against various bacterial strains. For instance, studies have shown that sulfonamides can inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of quinazoline derivatives for anticancer activity using MTS cytotoxicity assays on A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential as therapeutic agents .
  • Case Study on Anti-inflammatory Effects : Research on structurally similar compounds highlighted their ability to reduce inflammation markers in vitro by inhibiting TNF-alpha production in macrophages .
  • Case Study on Antimicrobial Properties : A comparative study assessed the antibacterial efficacy of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-methoxy-2,5-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibit significant anticancer properties.

In Vitro Studies :

  • Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For example, one study reported an IC50 value of 0.096 μM against the epidermal growth factor receptor (EGFR), highlighting potent anticancer activity.

Anti-inflammatory Activity

The quinazolinone moiety is also linked to anti-inflammatory effects. Mechanisms include:

  • Inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Research has shown that structurally similar compounds can reduce inflammation markers in vitro by inhibiting TNF-alpha production in macrophages.

Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties:

  • Compounds similar to this one have been evaluated for effectiveness against various bacterial strains.
  • Studies indicate that sulfonamides can inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.

Case Study on Anticancer Activity

A study evaluated a series of quinazoline derivatives for anticancer activity using MTS cytotoxicity assays on A549 lung cancer cells. Results indicated certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential as therapeutic agents.

Case Study on Anti-inflammatory Effects

Research on structurally similar compounds highlighted their ability to reduce inflammation markers in vitro by inhibiting TNF-alpha production in macrophages.

Case Study on Antimicrobial Properties

A comparative study assessed the antibacterial efficacy of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results showed some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Cyclization steps require reflux in ethanol (70–80°C) to prevent side reactions .
  • Catalysts : DMAP (4-dimethylaminopyridine) enhances coupling efficiency in sulfonamide formation .
Step Reagents/Conditions Yield Range Reference
Quinazolinone synthesisHCl (conc.), thiourea, ethanol60–68%
Sulfonamide couplingDMAP, DCC, dichloromethane70–85%

Basic: Which spectroscopic and chromatographic techniques are essential for structural validation?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of methoxy and methyl groups. For example, singlet peaks at δ 2.85 (s, 6H) indicate two equivalent methyl groups on the quinazolinone ring .
  • IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and quinazolinone C=O stretches (~1665 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M − H]⁻ at m/z 360.0) .

Critical Note : Tautomeric forms (e.g., thione vs. thiol in intermediates) require combined NMR and IR analysis to resolve ambiguities .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Solubility Differences : Methoxy groups enhance aqueous solubility, but dimethyl substituents may reduce bioavailability. Use DMSO-water co-solvents (≤0.1% DMSO) for in vitro assays to mitigate artifacts .
  • Target Selectivity : The 4-oxoquinazolinone moiety may inhibit kinases or DNA topoisomerases. Employ siRNA knockdown or competitive binding assays to confirm primary targets .

Case Study :
In one study, replacing the 2-methyl group on the quinazolinone with bulkier substituents reduced off-target effects by 40%, highlighting steric influences on selectivity .

Advanced: What experimental design principles optimize the introduction of the 4-oxoquinazolinone moiety?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and stoichiometry to identify optimal conditions. For example:
    • Solvent Screening : Ethanol outperforms DMF in cyclization steps due to better proton availability .
    • Catalyst Loading : 10 mol% DMAP maximizes coupling efficiency without side-product formation .

Statistical Modeling :
Response surface methodology (RSM) can model interactions between variables. A 3² factorial design for cyclization steps improved yields from 62% to 78% .

Advanced: How do substituents on the benzenesulfonamide and quinazolinone moieties influence pharmacokinetic properties?

Methodological Answer:

  • Methoxy Groups : Increase solubility (logP reduction by ~0.5 units) but may reduce membrane permeability. Use Caco-2 cell assays to quantify permeability .
  • Methyl Substituents : Enhance metabolic stability by sterically blocking cytochrome P450 oxidation. Compare microsomal half-life (t₁/₂) with/without methyl groups .

Q. Structural-Activity Relationship (SAR) Table :

Substituent Effect on Solubility Effect on t₁/₂ (Liver Microsomes)
4-Methoxy (benzene)+40% aqueous solubilityNo significant change
2,5-Dimethyl (benzene)-15% solubility+25% stability
2-Methyl (quinazolinone)Neutral+30% stability

Advanced: What strategies mitigate spectral interference during characterization of tautomeric intermediates?

Methodological Answer:

  • Dynamic NMR : Monitor temperature-dependent chemical shifts to identify tautomers (e.g., thione ↔ thiol equilibria) .
  • Isotopic Labeling : Introduce deuterium at exchangeable protons (e.g., -SH) to simplify 1H NMR spectra .
  • IR-KR Spectroscopy : Resolve overlapping C=O and C=S stretches by coupling IR with Kerr-effect measurements .

Example :
In thione-thiol tautomerism, absence of νS-H (~2550 cm⁻¹) in IR and a singlet at δ 13.17 (1H, -SH) in NMR confirm the thione form dominates .

Advanced: How can flow chemistry improve scalability of key synthetic steps?

Methodological Answer:

  • Continuous-Flow Cyclization : Use microreactors to maintain precise temperature control (ΔT ±1°C), reducing decomposition and improving yield by 15% .
  • In-Line Analytics : Integrate UV-Vis or PAT (Process Analytical Technology) probes to monitor intermediates in real time .

Case Study :
A flow setup for similar sulfonamides reduced reaction time from 12 hours (batch) to 2 hours, with 90% conversion .

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